5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
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Overview
Description
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a benzyl group, a hydroxyl group, a methyl group, and a carbonitrile group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-component reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde (such as benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and ammonium acetate in the presence of a suitable solvent and catalyst . The reaction is usually carried out under reflux conditions, and the product is obtained after purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzylidene derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to a decrease in cellular activity. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to reduce blood pressure and prevent arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: A dihydropyridine derivative with vasodilatory properties.
Uniqueness
5-Benzyl-4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group and carbonitrile functionality differentiate it from other dihydropyridine derivatives, potentially offering unique interactions with biological targets and novel applications in medicinal chemistry .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
5-benzyl-4-hydroxy-2-methyl-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2O2/c1-9-12(8-15)13(17)11(14(18)16-9)7-10-5-3-2-4-6-10/h2-6H,7H2,1H3,(H2,16,17,18) |
InChI Key |
KPJTZMHWXTULSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=O)N1)CC2=CC=CC=C2)O)C#N |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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